molecular formula C21H20N4O4 B10992446 2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10992446
M. Wt: 392.4 g/mol
InChI Key: HPYJBBOMTYLZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-4-[2-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its hybrid structure allows it to interact with multiple molecular targets, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O4/c1-26-14-7-5-13(6-8-14)20-23-21-22-12-11-16(25(21)24-20)15-9-10-17(27-2)19(29-4)18(15)28-3/h5-12H,1-4H3

InChI Key

HPYJBBOMTYLZMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.